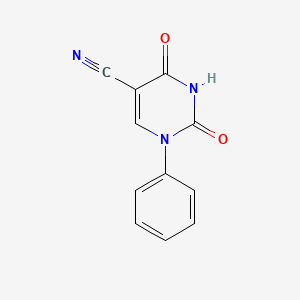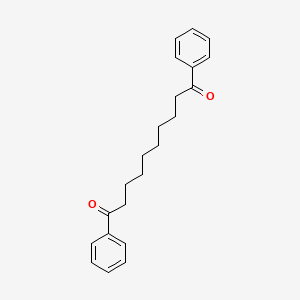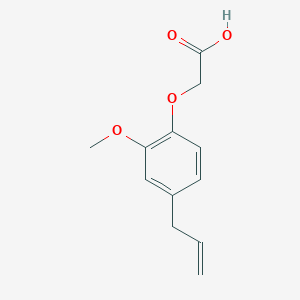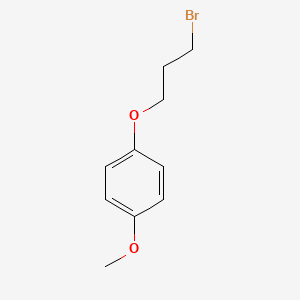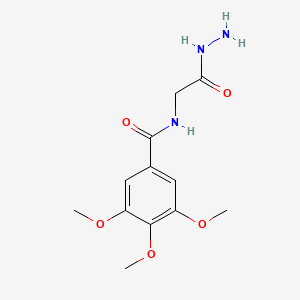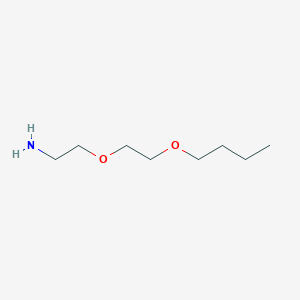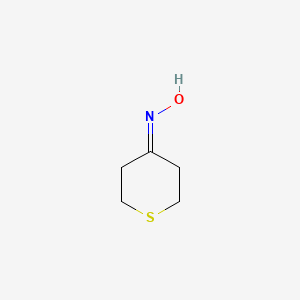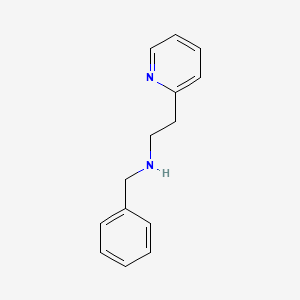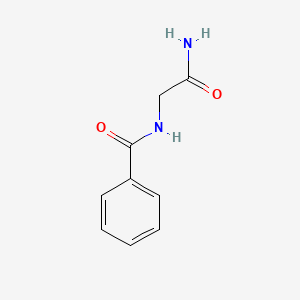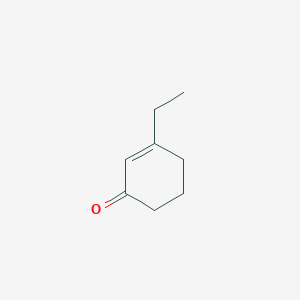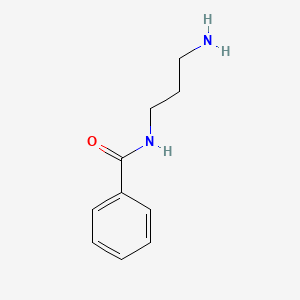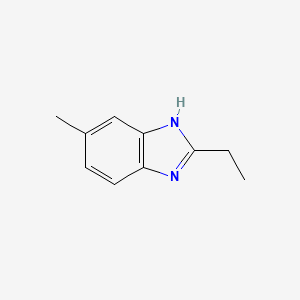
2-Ethyl-5-methylbenzimidazole
Vue d'ensemble
Description
2-Ethyl-5-methylbenzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an ethyl group at the second position and a methyl group at the fifth position on the benzimidazole ring system. It is known for its inhibitory effect on heme synthesis in chicken erythrocytes and has been associated with the inhibition of influenza A or B virus multiplication, suggesting a potential role in antiviral research .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of this compound, they do offer insights into the synthesis of related benzimidazole derivatives. For instance, 2-Seleno-1-methylbenzimidazole can be synthesized from 1-methylbenzimidazole through a sequence of reactions involving BunLi, elemental selenium, and HCl(aq) . Similarly, 1-(pyridine-3-methyl)-2-ethylbenzimidazole is synthesized by reacting 2-ethylbenzimidazole with 3-chloromethylpyridine . These methods could potentially be adapted for the synthesis of this compound by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is crucial for their biological activity. The papers do not provide specific details on the molecular structure of this compound, but they do discuss the structural characterization of similar compounds. For example, the structure of a 2-seleno-1-methylbenzimidazole complex of mercury was elucidated using single crystal X-ray diffraction and NMR spectroscopy . These techniques could be employed to analyze the molecular structure of this compound to understand its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of benzimidazole derivatives is diverse. The papers describe various reactions involving benzimidazole compounds, such as the aerobic oxidation of 2-seleno-1-methylbenzimidazole to yield diselenides , and the reaction of 2-aminobenzimidazole with bifunctional carboxylic acid derivatives to form pyrimido[1,2-a]benzimidazolones . These reactions highlight the potential for this compound to undergo similar transformations, which could be explored for the development of new chemical entities with biological significance.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly discussed in the provided papers. However, the properties of benzimidazole derivatives can be inferred from related compounds. For instance, the light absorption maxima of imidocyanine dyes with benzimidazole moieties were determined , which could provide insights into the spectroscopic properties of this compound. Additionally, the antibacterial activity of benzimidazole derivatives suggests that this compound may also possess similar properties, which could be investigated further in biological studies.
Applications De Recherche Scientifique
Inhibition of Heme Synthesis
2-Ethyl-5-methylbenzimidazole has been identified as a potent inhibitor of heme synthesis. A study by Abbott and Dodson (1954) found that this compound significantly inhibited the synthesis of heme in chicken erythrocytes in vitro, suggesting a fundamental role in biosynthesis processes, possibly related to nucleic acid interactions (Abbott & Dodson, 1954).
Antimicrobial Activity
Research indicates that derivatives of this compound have considerable antimicrobial activity. For instance, Fahmy et al. (2001) synthesized a series of 2-methylbenzimidazole compounds that showed significant antimicrobial action against gram-positive, gram-negative bacteria, and yeast (Fahmy et al., 2001).
Ferroelectricity and Antiferroelectricity
Benzimidazoles, including this compound derivatives, exhibit ferroelectric and antiferroelectric properties. Horiuchi et al. (2012) demonstrated that these molecules, due to their amphoteric nature, are bistable in electric polarity and can be electrically switchable, making them potentially useful in ferroelectric devices (Horiuchi et al., 2012).
Corrosion Inhibition
This compound derivatives have been studied for their potential as corrosion inhibitors. A theoretical study by Obot and Obi-Egbedi (2010) on benzimidazole derivatives, including 2-methylbenzimidazole, revealed properties relevant to their action as corrosion inhibitors, aligning with experimental data (Obot & Obi-Egbedi, 2010).
Biological Evaluation as Antimicrobial Agents
Further research into benzimidazole derivatives, including this compound, has been conducted in the context of antimicrobial agents. Shinde and Raskar (2019) synthesized various benzimidazole derivatives and found that many showed good antimicrobial activity against gram-positive and gram-negative bacteria (Shinde & Raskar, 2019).
Mécanisme D'action
Target of Action
2-Ethyl-5-methylbenzimidazole, also known as 2-ethyl-6-methyl-1H-benzimidazole, is a derivative of the benzimidazole class of compounds . Benzimidazoles are known to have diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects . The primary targets of benzimidazole compounds are often enzymes or proteins involved in these biological processes . For instance, benzimidazoles have been found to interact with tubulin, a key protein involved in cell division .
Mode of Action
The mode of action of this compound is likely similar to other benzimidazole compounds. Benzimidazoles are known to interfere with the function of their target proteins, leading to changes in cellular processes . For example, benzimidazoles can bind to tubulin, inhibiting its polymerization and thus disrupting cell division . This interaction is thought to underlie the antiparasitic and anticancer effects of some benzimidazole compounds .
Biochemical Pathways
For instance, benzimidazoles are known to disrupt microtubule formation by binding to tubulin . This can affect a variety of cellular processes, including cell division and intracellular transport .
Pharmacokinetics
Benzimidazoles as a class are known for their good bioavailability and stability . These properties contribute to their effectiveness as therapeutic agents .
Result of Action
The result of this compound’s action would depend on its specific targets and mode of action. If it acts similarly to other benzimidazoles, it could potentially disrupt cell division in target organisms or cells, leading to their death . This could underlie potential antimicrobial, antiparasitic, or anticancer effects .
Action Environment
The action of this compound, like other benzimidazoles, can be influenced by environmental factors. For instance, benzimidazoles have been found to act as corrosion inhibitors, protecting metals from damage in corrosive environments . This suggests that the compound’s action, efficacy, and stability could vary depending on the specific environmental conditions .
Orientations Futures
Benzimidazole and its derivatives, including 2-Ethyl-5-methylbenzimidazole, have shown promising potential in the field of medicine, particularly in cancer therapeutics . The synthesis of benzimidazole has garnered the attention of medicinal chemists and biologists due to its remarkable medicinal and pharmacological properties . Future research may focus on the development of new benzimidazole derivatives and their applications in precision medicine .
Propriétés
IUPAC Name |
2-ethyl-6-methyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-3-10-11-8-5-4-7(2)6-9(8)12-10/h4-6H,3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWSZURISQHRLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1)C=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184495 | |
| Record name | 2-Ethyl-5-methylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30411-81-5 | |
| Record name | 2-Ethyl-5-methylbenzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030411815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-5-methylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ETHYL-5-METHYLBENZIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25H6FK48QV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary biological effect of 2-ethyl-5-methylbenzimidazole?
A1: this compound (EMB) demonstrates significant inhibitory effects on various biological processes. Notably, it effectively inhibits heme synthesis in chicken erythrocytes. [, ] This inhibition is attributed to EMB's interference with the incorporation of N15 from N15-glycine into heme during in vitro studies. [, ] Furthermore, EMB exhibits inhibitory activity against influenza A and B virus multiplication. [] This antiviral effect is thought to stem from EMB's potential disruption of nucleic acid biosynthesis, which plays a fundamental role in viral replication. []
Q2: How does the structure of this compound influence its inhibitory activity?
A2: Research reveals a strong structure-activity relationship for this compound and its derivatives. Studies comparing EMB with other benzimidazole derivatives, such as 2,5-dimethylbenzimidazole and benzimidazole itself, consistently show that EMB exhibits superior inhibitory effects on both heme synthesis [] and influenza virus multiplication. [] This suggests that the specific alkyl substitutions on the benzimidazole core, particularly the ethyl group at position 2 and methyl group at position 5, are crucial for its potent biological activity.
Q3: Does this compound affect embryonic development?
A3: Yes, EMB has been shown to be significantly lethal to developing chick embryos. [, ] This lethal effect is dose-dependent and primarily affects the initial stages of embryonic differentiation, leading to various malformations. [] While the exact metabolic pathways disrupted by EMB are not fully elucidated, research suggests that EMB might interfere with nucleic acid and/or nucleoprotein processes, which are essential for embryonic development. []
Q4: Does this compound impact sperm motility and fertilization?
A4: Interestingly, EMB demonstrates a reversible inhibitory effect on chicken sperm motility. [, ] While EMB can completely inhibit motility at specific concentrations, this effect can be reversed by removing the compound through washing. [] Importantly, the inhibition of motility does not negatively impact fructolysis (the breakdown of fructose for energy) or fertilizing capacity. [] In fact, EMB can even prolong the fertilizing capacity of chicken sperm, enabling storage for up to three days with retained fertility. [, ] This suggests that EMB's impact on sperm motility might involve metabolic pathways distinct from those involved in energy production or fertilization.
Q5: Beyond its antiviral and developmental effects, does this compound influence tumor development?
A5: Research indicates that EMB might play a role in inhibiting tumor formation, specifically in the liver. [] Studies show that feeding EMB concurrently with the carcinogen 3'-methyl-4-dimethylaminoazobenzene can entirely prevent liver tumor induction in animal models. [] This protective effect is observed even at low EMB concentrations (0.1% in the diet). [] The mechanism behind EMB's anti-tumor activity is not fully understood, but it might be linked to its ability to prevent the decrease in liver riboflavin caused by the carcinogen. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



